molecular formula C12H14ClNO B2883288 N-[3-(4-Chlorophenyl)propyl]prop-2-enamide CAS No. 2305463-44-7

N-[3-(4-Chlorophenyl)propyl]prop-2-enamide

Cat. No.: B2883288
CAS No.: 2305463-44-7
M. Wt: 223.7
InChI Key: AYRRMAQLIZETKX-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)propyl]prop-2-enamide: is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a propyl chain ending in an amide group bonded to an allyl group. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-Chlorophenyl)propyl]prop-2-enamide typically involves the reaction of 3-(4-chlorophenyl)propylamine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is maintained at around 0°C to 5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved scalability. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-Chlorophenyl)propyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 3-(4-Chlorophenyl)propionic acid or 3-(4-chlorophenyl)propionaldehyde.

  • Reduction: 3-(4-Chlorophenyl)propylamine.

  • Substitution: Various substituted phenyl compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[3-(4-Chlorophenyl)propyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

**Similar Compounds

Properties

IUPAC Name

N-[3-(4-chlorophenyl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-2-12(15)14-9-3-4-10-5-7-11(13)8-6-10/h2,5-8H,1,3-4,9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRMAQLIZETKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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